3-fluoro-N-[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]benzenesulfonamide
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Overview
Description
3-fluoro-N-[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a pyrrole ring, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be formed via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Sulfonamide Formation: The benzenesulfonamide group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom or sulfonamide group.
Scientific Research Applications
3-fluoro-N-[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]benzenesulfonamide: can be compared with other sulfonamides and fluorinated compounds, such as:
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-13-3-1-5-15(9-13)24(22,23)19-14-4-2-8-20(11-14)16(21)12-6-7-18-10-12/h1,3,5-7,9-10,14,18-19H,2,4,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAIYTPUSCCTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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